2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant in the treatment of hyperuricemia-associated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired dihydropyrimidine ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines and their derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia and related conditions .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the dihydropyrimidine ring.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have been studied for their selective inhibition of matrix metalloproteinases.
Uniqueness
2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific cyclopentyl substitution, which imparts distinct biological activity and specificity towards xanthine oxidase inhibition . This makes it a valuable compound for therapeutic applications targeting hyperuricemia and related disorders .
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopentyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-7(10(14)15)5-11-8(12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
InChI Key |
TWCPFCYOXBNTND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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